molecular formula C16H24N2O5S B2807947 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid CAS No. 924869-16-9

3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid

Cat. No.: B2807947
CAS No.: 924869-16-9
M. Wt: 356.44
InChI Key: XLLFEGPOZBNAHU-UHFFFAOYSA-N
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Description

Historical Context of Thiophene-Piperazine Conjugates in Research

Thiophene-piperazine conjugates have emerged as critical scaffolds in medicinal chemistry due to their synergistic pharmacological properties. The thiophene moiety, a sulfur-containing heterocycle, has been integral to drug design since its discovery in 1882. Its electron-rich π-system enables diverse interactions with biological targets, while its metabolic stability enhances drug-like properties. Piperazine, a six-membered ring with two nitrogen atoms, has been widely used to optimize pharmacokinetic profiles, particularly in central nervous system (CNS) and oncology therapeutics.

The fusion of these motifs began gaining traction in the early 2000s, with compounds like benzo[b]thiophene-4-piperazine derivatives demonstrating potent 5-HT~1B~ receptor antagonism. Over the past decade, FDA approvals of drugs such as venetoclax (a Bcl-2 inhibitor with a piperazine-thiophene backbone) and zavegepant (a migraine therapeutic) underscore the clinical relevance of this hybrid architecture. Computational studies further validate these conjugates, showing enhanced binding affinities compared to isolated heterocycles.

Structural Significance of the Ethoxy Linker Between Functional Groups

The ethoxy (-OCH~2~CH~2~-) linker in 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid serves three primary roles:

  • Conformational Flexibility : The two-carbon chain allows rotation, enabling the piperazine and thiophene units to adopt optimal orientations for target engagement.
  • Solubility Modulation : Ether linkages improve aqueous solubility compared to alkyl or aryl linkers, critical for oral bioavailability.
  • Metabolic Stability : Ethoxy groups resist oxidative degradation more effectively than longer alkyl chains, extending half-life.

In venetoclax analogs, similar linkers facilitate interactions with hydrophobic pockets in Bcl-2 proteins while maintaining solubility. Molecular dynamics simulations reveal that ethoxy spacers reduce steric clashes in densely substituted scaffolds.

Relevance of N-Boc Protection in Piperazine Chemistry

The tert-butoxycarbonyl (Boc) group on the piperazine nitrogen is indispensable for selective functionalization. Key advantages include:

  • Chemoselective Reactions : Boc protection prevents unwanted nucleophilic reactions at the piperazine nitrogen during coupling steps. For example, in the synthesis of N-Boc piperazine, diethanolamine undergoes chlorination and cyclization with thionyl chloride, followed by Boc addition under mild conditions.
  • Acid-Labile Deprotection : The Boc group is readily removed with trifluoroacetic acid (TFA) or HCl, enabling stepwise synthesis of complex derivatives.
  • Crystallinity Enhancement : Boc-protected intermediates often exhibit improved crystallinity, simplifying purification.

This strategy has been leveraged in drugs like palbociclib, where Boc-protected piperazine intermediates are used to control regioselectivity.

Theoretical Basis for Drug Design Utilizing Thiophene-Piperazine Scaffolds

The therapeutic potential of this scaffold arises from complementary electronic and steric properties:

Feature Contribution to Drug Design Example Application
Thiophene Electron-rich for π-π stacking Kinase inhibition
Piperazine Basic nitrogen for solubility and H-bonding CNS penetration
Ethoxy Linker Balanced flexibility and rigidity Target accommodation
Carboxylic Acid Hydrogen bonding and ionizable group Bioavailability optimization

Quantum mechanical calculations show that the thiophene’s electron density enhances charge-transfer interactions with aromatic residues in enzyme active sites. Meanwhile, the piperazine moiety’s basicity (pK~a~ ≈ 9.8) ensures protonation under physiological conditions, improving membrane permeability. Molecular docking studies of analogous structures reveal that the carboxylic acid at the 2-position of thiophene forms critical salt bridges with lysine or arginine residues.

This scaffold’s versatility is evident in its application across therapeutic areas, from oncology (e.g., venetoclax) to infectious diseases (e.g., HIV attachment inhibitors). Recent advances in synthetic methodologies, such as Stille coupling for thiophene functionalization, further expand its utility in drug discovery.

Properties

IUPAC Name

3-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5S/c1-16(2,3)23-15(21)18-7-5-17(6-8-18)9-10-22-12-4-11-24-13(12)14(19)20/h4,11H,5-10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLFEGPOZBNAHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CCOC2=C(SC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is first protected with a tert-butoxycarbonyl (Boc) group to form Boc-piperazine.

    Etherification: The protected piperazine is then reacted with an appropriate ethylene oxide derivative to introduce the ethoxy group.

    Thiophene Carboxylation: The resulting intermediate is then coupled with a thiophene-2-carboxylic acid derivative under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid can undergo various chemical reactions, including:

    Deprotection: Removal of the Boc protecting group under acidic conditions to yield the free piperazine derivative.

    Substitution Reactions: The ethoxy group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The thiophene ring can undergo oxidation or reduction reactions depending on the reagents used.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

    Substitution: Alkyl halides or sulfonates can be used as electrophiles in substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free piperazine derivative, while substitution reactions can introduce various functional groups onto the ethoxy moiety.

Scientific Research Applications

3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid depends on its specific application. In medicinal chemistry, for example, the compound may interact with specific enzymes or receptors, modulating their activity. The piperazine moiety can act as a ligand for various biological targets, while the thiophene ring can participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Protective Group Notable Features Reference
3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid C₁₆H₂₄N₂O₅S 356.44 Thiophene, carboxylic acid, ethoxy linker tert-Butoxycarbonyl (Boc) Sulfur heterocycle enhances π-π stacking; Boc group improves synthetic stability
4-[4-(tert-Butoxycarbonyl)piperazino]benzoic acid C₁₆H₂₂N₂O₄ 306.35 Benzoic acid, piperazino Boc Higher acidity (pKa ~4.2) due to electron-withdrawing benzene ring
[4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid C₁₁H₂₀N₂O₄ 244.28 Acetic acid, piperazino Boc Compact structure; used as a linker in peptide conjugates
4-[4-(Dimethoxymethyl)-2-pyrimidinyl]phenyl 2-thiophenecarboxylate C₁₈H₁₆N₂O₄S 356.40 Pyrimidine, thiophenecarboxylate Dimethoxymethyl Nitrogen-rich heterocycle facilitates hydrogen bonding
7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-...quinolinecarboxylic acid C₃₂H₃₄FN₅O₆ Not reported Quinoline, carboxylic acid, fluoro Benzyloxycarbonyl (Cbz) Fluoro substituent increases electronegativity; Cbz deprotected via hydrogenolysis

Key Comparative Insights

  • Aromatic Systems : The thiophene ring in the target compound provides distinct electronic properties compared to benzene (e.g., reduced aromaticity, higher polarizability), which may improve binding to hydrophobic enzyme pockets . In contrast, the benzoic acid derivative (306.35 g/mol) exhibits stronger acidity due to the electron-withdrawing nature of the benzene ring, making it more soluble in aqueous media .
  • Protective Groups: The Boc group in the target compound and the benzoic acid analog offers stability under basic conditions, whereas the Cbz group in the quinoline derivative () requires hydrogenolysis for removal, limiting its utility in hydrogen-sensitive reactions .
  • Linker Flexibility : The ethoxy spacer in the target compound allows greater conformational freedom compared to the rigid acetic acid linker in [4-(tert-Butoxycarbonyl)piperazin-1-yl]acetic acid, which may influence target engagement in drug design .

Biological Activity

3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid is a synthetic organic compound characterized by its unique structural features, including a thiophene ring, a carboxylic acid group, and a piperazine moiety. The presence of these functional groups suggests potential biological activities, particularly in pharmacology and medicinal chemistry. Despite its promising structure, comprehensive studies detailing its biological activity remain limited.

Chemical Structure and Properties

The compound's molecular formula is C16H24N2O5SC_{16}H_{24}N_{2}O_{5}S with a molecular weight of approximately 356.44 g/mol. The structure can be broken down as follows:

  • Thiophene Ring : A five-membered aromatic ring containing sulfur, often associated with various biological activities.
  • Carboxylic Acid Group : Known for its reactivity in biochemical pathways and interactions with biological molecules.
  • Piperazine Moiety : Commonly found in pharmaceuticals, contributing to the compound's potential as a therapeutic agent.

Table 1: Structural Components

ComponentDescription
Thiophene RingAromatic structure with sulfur
Carboxylic Acid GroupFunctional group contributing to reactivity
Piperazine MoietyHeterocyclic compound prevalent in drugs

Antimicrobial Potential

Preliminary studies suggest that compounds containing thiophene rings exhibit antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates that it may possess similar activity. However, specific studies on this compound are lacking.

Anticancer Activity

Research into thiophene derivatives has shown promise in anticancer applications. For instance, compounds with similar structures have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Further investigation into the specific mechanisms of action for this compound is warranted.

Neuropharmacological Effects

Piperazine derivatives are well-documented for their neuropharmacological effects, including anxiolytic and antidepressant activities. The potential of this compound to interact with neurotransmitter systems could be explored in future studies.

Case Studies and Research Findings

While there are no direct case studies specifically focused on this compound, related compounds have been investigated:

  • Antimicrobial Activity : A study on thiophene derivatives showed inhibition against various bacterial strains, suggesting that similar compounds could exhibit comparable effects.
  • Anticancer Studies : Research on piperazine-based compounds indicated significant cytotoxicity against cancer cell lines, highlighting the need for further exploration of this compound's potential in oncology.
  • Neuropharmacological Research : Investigations into piperazine derivatives have revealed their role in modulating serotonin receptors, which could be relevant for developing treatments for anxiety and depression.

Table 2: Summary of Related Research Findings

Study FocusFindingsReference
Antimicrobial ActivityInhibition of bacterial growth
Anticancer ActivityCytotoxic effects on cancer cell lines
Neuropharmacological EffectsModulation of serotonin receptors

Q & A

Basic: What are the optimal synthetic routes for preparing 3-{2-[4-(tert-Butoxycarbonyl)piperazino]ethoxy}-2-thiophenecarboxylic acid, and how can reaction efficiency be maximized?

Methodological Answer:
The synthesis involves three key steps: (i) introduction of the Boc-protected piperazine moiety, (ii) coupling of the ethoxy linker to the thiophene ring, and (iii) final functionalization of the carboxylic acid group. For step (ii), carbodiimide-based coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or DMF are effective for ester/amide bond formation . Reaction efficiency is maximized by maintaining inert conditions (argon/nitrogen), controlling reaction temperature (0–25°C), and using high-purity reagents. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted intermediates .

Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

  • 1H NMR : Confirms regiochemistry and integration ratios of the Boc-protected piperazine, ethoxy linker, and thiophene protons. Look for characteristic peaks: δ ~1.4 ppm (Boc tert-butyl group), δ ~3.5–4.0 ppm (piperazine and ethoxy CH2), and δ ~7.0–7.5 ppm (thiophene protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight with <2 ppm error .
  • HPLC : Quantifies purity (>95% recommended for biological assays) using a C18 column and acetonitrile/water mobile phase .

Advanced: How does the electronic nature of the thiophene ring influence the regioselectivity of substitution reactions in derivatives of this compound?

Methodological Answer:
The electron-withdrawing carboxylic acid group at the 2-position directs electrophilic substitutions to the 5-position of the thiophene ring due to resonance and inductive effects. For example, nitration or halogenation favors the 5-position, while nucleophilic substitutions (e.g., SNAr) are less likely unless activating groups are introduced. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution . Experimental validation via X-ray crystallography or NOESY NMR is recommended to confirm substitution patterns .

Advanced: How can researchers address discrepancies in biological activity data observed in different assays for derivatives of this compound?

Methodological Answer:
Contradictory data may arise from assay-specific conditions (e.g., pH, serum proteins) or impurities. To resolve this:

  • Reproduce assays under standardized conditions (e.g., identical cell lines, buffer systems).
  • Re-analyze compound purity via HPLC and HRMS to rule out degradation products .
  • Perform dose-response curves to assess potency (IC50/EC50) across multiple assays. For example, derivatives with anti-inflammatory activity in vitro may lack efficacy in vivo due to poor pharmacokinetics .

Advanced: What strategies are effective in purifying this compound given its solubility profile and potential degradation pathways?

Methodological Answer:

  • Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or chlorinated solvents (dichloromethane). Avoid prolonged exposure to acidic conditions to prevent Boc deprotection .
  • Purification : Use reverse-phase flash chromatography (C18 silica, methanol/water) or preparative HPLC. Lyophilization is preferred for isolating the carboxylic acid form .

Basic: What are the key considerations for handling and storing this compound to maintain stability?

Methodological Answer:

  • Storage : Keep at –20°C under argon in amber vials to prevent oxidation of the thiophene ring and hydrolysis of the Boc group.
  • Handling : Use gloves and work in a fume hood due to potential irritancy of the carboxylic acid moiety .

Advanced: How to design structure-activity relationship (SAR) studies to elucidate the contribution of the Boc-protected piperazine moiety?

Methodological Answer:

  • Analog Synthesis : Prepare derivatives with (i) Boc removed (using TFA in dichloromethane ), (ii) alternative protecting groups (e.g., Fmoc), or (iii) piperazine replaced with morpholine or homopiperazine.
  • Biological Testing : Compare IC50 values in target assays (e.g., kinase inhibition). A >10-fold drop in activity upon Boc removal suggests the group is critical for target binding .

Basic: What solvents and reaction conditions are compatible with the Boc-protected piperazine group during synthesis?

Methodological Answer:

  • Compatible Solvents : Dichloromethane, THF, DMF, or acetonitrile.
  • Avoid : Strong acids (e.g., HCl, H2SO4) or bases (e.g., NaOH), which cleave the Boc group. Mild deprotection requires TFA in dichloromethane (1:1 v/v, 1–2 hours) .

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